molecular formula C10H6F2O2S B2899389 2-(Difluoromethyl)-1-benzothiophene-3-carboxylic acid CAS No. 2248366-60-9

2-(Difluoromethyl)-1-benzothiophene-3-carboxylic acid

Cat. No.: B2899389
CAS No.: 2248366-60-9
M. Wt: 228.21
InChI Key: RJSNHMUNXCXALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-1-benzothiophene-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a difluoromethyl group attached to the second carbon of the benzothiophene ring. The presence of the difluoromethyl group imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-1-benzothiophene-3-carboxylic acid typically involves the introduction of the difluoromethyl group to the benzothiophene core. One common method is the difluoromethylation of benzothiophene derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as palladium or copper under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)-1-benzothiophene-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-1-benzothiophene-3-carboxylic acid
  • 2-(Methyl)-1-benzothiophene-3-carboxylic acid
  • 2-(Chloromethyl)-1-benzothiophene-3-carboxylic acid

Uniqueness

2-(Difluoromethyl)-1-benzothiophene-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

2-(difluoromethyl)-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O2S/c11-9(12)8-7(10(13)14)5-3-1-2-4-6(5)15-8/h1-4,9H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSNHMUNXCXALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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